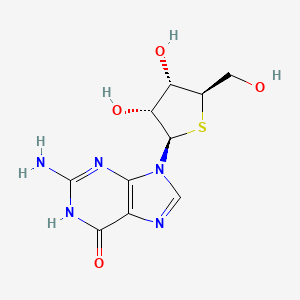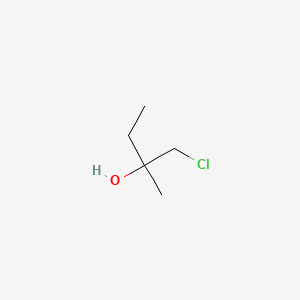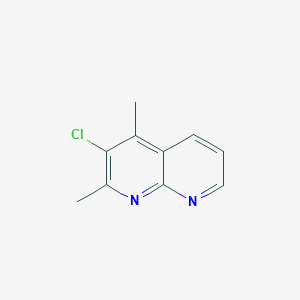
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane
説明
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, also known as TMD, is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. TMD has a distinctive structure that allows it to act as a fluorescent probe for detecting and imaging biological molecules.
作用機序
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane works by binding to biological molecules and undergoing a conformational change that results in fluorescence. The exact mechanism of this process is not fully understood, but it is believed that (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane binds to the target molecule through its boronic acid group, causing a change in the electronic structure of the molecule that results in fluorescence.
Biochemical and Physiological Effects:
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been shown to be non-toxic and has no significant effects on cellular viability or function. It has been used in live-cell imaging studies to visualize cellular processes without interfering with normal cellular function. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has also been shown to have good photostability, allowing for long-term imaging studies.
実験室実験の利点と制限
One of the main advantages of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane is its high sensitivity and selectivity for biological molecules. It can be used to detect and image specific targets with high accuracy, making it a valuable tool in scientific research. However, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has some limitations, including its relatively high cost and the need for specialized equipment for imaging studies. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the use of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane in scientific research. One area of interest is the development of new (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane derivatives with improved properties, such as increased solubility and lower cost. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane could also be used in combination with other imaging techniques, such as electron microscopy, to provide more comprehensive information about cellular processes. Finally, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane could be used in drug delivery systems, where it could be used to target specific cells or tissues for drug delivery.
科学的研究の応用
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been shown to have high sensitivity and selectivity for these molecules, making it a valuable tool for studying cellular processes and disease mechanisms. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has also been used in drug discovery and development, as it can be used to screen potential drug candidates for their ability to bind to specific targets.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-2-phenylethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAINKADEARZLZ-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



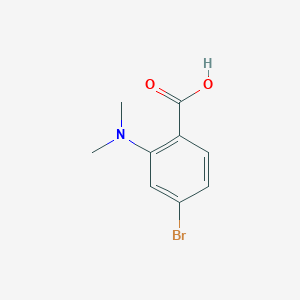
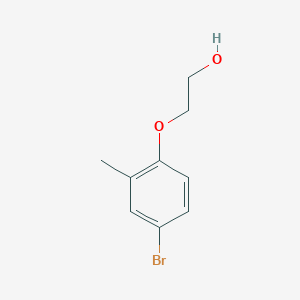

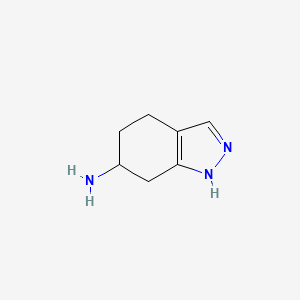
![(2R)-4-Methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B3281866.png)

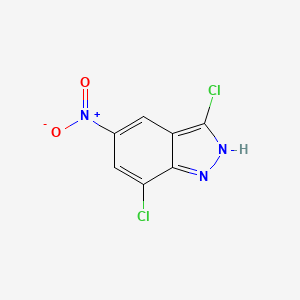

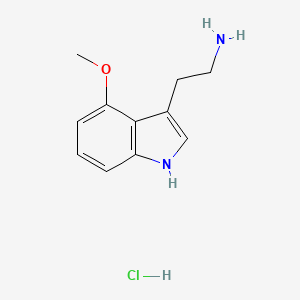
![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)

